molecular formula C22H32O2 B158317 Cannabidiol-3-monomethyl ether CAS No. 1972-05-0

Cannabidiol-3-monomethyl ether

Cat. No.: B158317
CAS No.: 1972-05-0
M. Wt: 328.5 g/mol
InChI Key: IPGGELGANIXRSX-RBUKOAKNSA-N
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Description

Cannabidiol monomethyl ether is a derivative of cannabidiol, a prominent non-psychotropic compound found in Cannabis sativa. This compound is characterized by the presence of a methoxy group attached to the cannabidiol structure, which modifies its chemical and biological properties .

Scientific Research Applications

Cannabidiol monomethyl ether has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other cannabinoids and related compounds.

    Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Research focuses on its potential therapeutic effects, such as anti-inflammatory, analgesic, and neuroprotective properties.

    Industry: It is used in the development of pharmaceuticals and nutraceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cannabidiol monomethyl ether typically involves the methylation of cannabidiol. This can be achieved through the reaction of cannabidiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of cannabidiol monomethyl ether follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as chromatography are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Cannabidiol monomethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Properties

1972-05-0

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

3-methoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenol

InChI

InChI=1S/C22H32O2/c1-6-7-8-9-17-13-20(23)22(21(14-17)24-5)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23H,2,6-11H2,1,3-5H3/t18-,19+/m0/s1

InChI Key

IPGGELGANIXRSX-RBUKOAKNSA-N

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)OC)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O

SMILES

CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)O

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)O

synonyms

cannabidiol monomethyl ether
cannabidiol-3-monomethyl ether
cannabidiol-3-monomethyl ether, trans(+-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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